N-[4-(4-aminophenoxy)phenyl]acetamide
Overview
Description
N-[4-(4-aminophenoxy)phenyl]acetamide is a chemical compound relevant in various industrial and pharmaceutical applications. Its properties and synthesis methods have been a subject of study due to its utility in different fields.
Synthesis Analysis
The synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide and similar compounds often involves multiple steps and reagents. One notable method includes the one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, leading to high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(4-aminophenoxy)phenyl]acetamide has been extensively studied. These studies involve techniques like X-ray crystallography, NMR spectroscopy, and computational methods to elucidate their structural details. For example, studies on N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides revealed insights into intra- and intermolecular hydrogen bonding in solution (Romero & Margarita, 2008).
Scientific Research Applications
1. Potential in Obesity and Diabetes Treatment
N-[4-(4-aminophenoxy)phenyl]acetamide has been explored for its potential role in treating obesity and non-insulin dependent diabetes. Research indicates that certain derivatives of this compound demonstrate agonistic activity against human β3-adrenergic receptors, which could potentially be utilized in pharmaceutical interventions for these conditions (Maruyama et al., 2012).
2. Intermediate in Antimalarial Drug Synthesis
This compound serves as an intermediate in the synthesis of antimalarial drugs. Its role in the chemoselective monoacetylation of 2-aminophenol, leading to the formation of N-(2-hydroxyphenyl)acetamide, is pivotal in the natural synthesis of antimalarial medications (Magadum & Yadav, 2018).
3. Synthesis of Tripodal Melamines
In the field of organic synthesis, N-[4-(4-aminophenoxy)phenyl]acetamide derivatives have been used in the synthesis of tripodal N-substituted melamines, which are derivatives of s-triazine. These compounds have applications in various chemical industries (Morar et al., 2015).
4. Development of Metallophthalocyanines
Research has been conducted on the synthesis of metallophthalocyanines using derivatives of N-[4-(4-aminophenoxy)phenyl]acetamide. These metallophthalocyanines, with increased solubility compared to their unsubstituted counterparts, have potential applications in areas like photodynamic therapy and as dye materials (Ağırtaş & İzgi, 2009).
5. Anticancer, Anti-Inflammatory, and Analgesic Activities
Derivatives of N-[4-(4-aminophenoxy)phenyl]acetamide have been synthesized and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. Certain derivatives have shown promising results, indicating their potential as therapeutic agents in these domains (Rani et al., 2014).
6. Advanced Oxidation Processes for Water Treatment
The compound and its derivatives have been studied in the context of advanced oxidation processes for treating water contaminated with acetaminophen. The understanding of degradation pathways and by-products of acetaminophen is crucial in environmental chemistry and water purification technology (Qutob et al., 2022).
7. Synthesis of Novel Isoxazole Derivatives
The synthesis of substituted aryl-N-chalconyl aminophenols from N-[4-(4-aminophenoxy)phenyl]acetamide has been explored. These novel isoxazole derivatives have been evaluated for their analgesic and antimicrobial activities, showing significant potential in these areas (Sahu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N-[4-(4-aminophenoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOACWDOXELDOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181381 | |
Record name | Acetanilide, 4'-(p-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-aminophenoxy)phenyl]acetamide | |
CAS RN |
2687-41-4 | |
Record name | N-[4-(4-Aminophenoxy)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2687-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetanilide, 4'-(p-aminophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC74270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetanilide, 4'-(p-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(p-Aminophenoxy)acetanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLW9TE5QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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